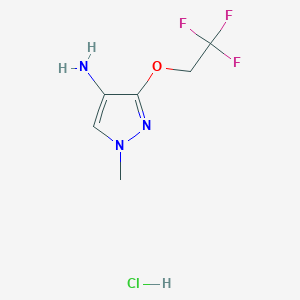
1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C6H9ClF3N3O and its molecular weight is 231.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride is a synthetic organic compound with a unique pyrazole structure that includes a trifluoroethoxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.
- Molecular Formula : C7H8F3N3O
- Molecular Weight : 195.14 g/mol
- IUPAC Name : 1-methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine
- CAS Number : [not specified]
The trifluoroethoxy group enhances the compound's lipophilicity, which is likely to affect its pharmacokinetic properties and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound's mechanism of action may involve:
- Enzyme Inhibition : Compounds in the pyrazole class are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and carboxylesterase (CES), which are crucial in various biological processes .
- Antioxidant Activity : Preliminary studies suggest that similar pyrazole derivatives exhibit significant antioxidant properties, which may be beneficial in protecting cells from oxidative stress .
Antioxidant Properties
Research indicates that the compound has potential antioxidant activities. For instance, analogs of pyrazole have been shown to scavenge free radicals effectively. The antioxidant activity can be assessed using assays like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), where compounds similar to 1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine exhibited comparable activity to known antioxidants like Trolox .
Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on several enzymes:
| Enzyme Type | Activity Observed |
|---|---|
| Acetylcholinesterase | Moderate inhibition observed |
| Butyrylcholinesterase | Moderate inhibition observed |
| Carboxylesterase | Inhibitory effects noted |
These findings suggest that this compound may have therapeutic applications in treating conditions associated with cholinergic dysfunctions .
Study on Antioxidant Activity
A comparative study involving various pyrazole derivatives highlighted that those containing trifluoroalkyl groups, like this compound, exhibited enhanced radical-scavenging abilities. The results indicated that the introduction of the trifluoroethoxy group significantly improved the antioxidant capacity compared to non-fluorinated analogs .
Enzyme Interaction Analysis
Research focusing on the interaction of this compound with AChE revealed that it could serve as a lead compound for developing new inhibitors for neurodegenerative diseases. The study showed that modifications in the pyrazole structure could enhance binding affinity and selectivity towards AChE.
Propiedades
IUPAC Name |
1-methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O.ClH/c1-12-2-4(10)5(11-12)13-3-6(7,8)9;/h2H,3,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBIZMFFJITDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OCC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














